

Structural Elucidation of 2-Aminooxazole-5-carboxamide: A Technical Guide

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Compound of Interest

Compound Name:	2-Aminooxazole-5-carboxamide
CAS No.:	1334298-29-1
Cat. No.:	B2998552

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Executive Summary

The unambiguous structural identification of **2-aminooxazole-5-carboxamide** is a critical checkpoint in drug discovery, particularly for programs targeting kinase inhibition or antimicrobial pathways where this scaffold serves as a bioisostere for thiazoles. This guide provides a rigorous, self-validating workflow for elucidating this structure, addressing the specific challenges of regioisomerism (2,4- vs. 2,5-substitution) and prototropic tautomerism (amino- vs. imino-forms).[1]

Part 1: Synthetic Provenance & Regiochemical Logic[1]

Before spectroscopic analysis, the method of synthesis provides the first layer of structural evidence.[1] Unlike 2-aminothiazoles, which are readily synthesized via the Hantzsch reaction, 2-aminooxazoles often require specific cyclization strategies to ensure the 2,5-substitution pattern.[1]

Validated Synthetic Route

To establish a high-confidence starting point, we utilize a cyclization of

-formyl or

-keto ester derivatives with cyanamide, followed by amidation.

Reaction Logic:

- Precursor: Ethyl
-ethoxyacrylate or similar
-functionalized electrophiles.
- Cyclization: Reaction with cyanamide () under basic conditions.
- Regioselectivity: The nucleophilic attack of the cyanamide nitrogen on the electrophilic carbonyl, followed by oxygen closure, favors the 2-amino-5-substituted isomer over the 4-substituted isomer due to the stability of the intermediate enolate.[1]

Part 2: Mass Spectrometry (HRMS)

The first step in the analytical workflow is confirming the elemental composition.[1]

- Target Formula:
- Exact Mass (M+H): 128.0455 Da[1]
- Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode)[1]

Diagnostic Fragmentation: Unlike simple aliphatic amides, the oxazole core shows specific fragmentation pathways.[1]

- Loss of
(17 Da): Characteristic of the primary amide or the 2-amino group.[1]
- Loss of

(43 Da): Cleavage of the carboxamide moiety.[1]

- Ring Cleavage: High-energy collision-induced dissociation (CID) often breaks the oxazole ring, yielding nitrile fragments (

).[1]

Part 3: NMR Spectroscopy – The Definitive Proof[1]

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 2,5-isomer from the 2,4-isomer and characterizing the tautomeric state.[1]

¹H NMR (Proton)

Solvent: DMSO-

(Preferred to prevent exchange of labile protons).[1]

Proton	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
(Ring)	7.0 – 7.5	Broad Singlet	2H	The 2-amino group is exchangeable. Shift varies with concentration/temperature.[1]
H-4 (Ring)	7.4 – 7.8	Singlet	1H	Critical Diagnostic. This proton is on the oxazole ring.[1] In the 2,5-isomer, it is adjacent to the nitrogen and the electron-withdrawing amide, causing a downfield shift.[1]
(Amide)	7.1 & 7.5	Broad Singlets	1H each	Non-equivalent due to restricted rotation of the C-N bond (partial double bond character).[1]

13C NMR (Carbon)

Key Diagnostic Signals:

- C-2 (Guanidine-like):

ppm. The most deshielded ring carbon due to the attached amino group and ring oxygen.[1]

- C-5 (Quaternary):
ppm. Directly attached to the carboxamide.[1]
- C-4 (Methine):
ppm. The only protonated ring carbon.[1]
- C=O (Carbonyl):
ppm.

2D NMR: Solving the Regioisomer Puzzle

The distinction between **2-aminooxazole-5-carboxamide** and 2-aminooxazole-4-carboxamide cannot be made solely on 1D NMR. We employ HMBC (Heteronuclear Multiple Bond Correlation) as the "smoking gun." [1]

- Experiment: 1H-13C HMBC.
- The Logic:
 - In the 5-carboxamide isomer, the ring proton is at position 4.[1]
 - H-4 will show a strong 3-bond correlation () to the Carbonyl Carbon (C=O).[1]
 - In the 4-carboxamide isomer, the ring proton is at position 5.[1]
 - H-5 would show a 2-bond correlation () to the Carbonyl Carbon (often weaker or absent in standard HMBC parameters optimized for 8Hz).[1]
 - Crucially, H-4 (in the 5-isomer) also correlates to C-2 (3-bond).

Tautomerism Analysis

2-Aminooxazoles exist in equilibrium between the Amino form and the Imino form.[1]

- Amino Form: Ring has aromatic character.^[2] Exocyclic

.

- Imino Form: Ring nitrogen is protonated (

).^[1] Exocyclic

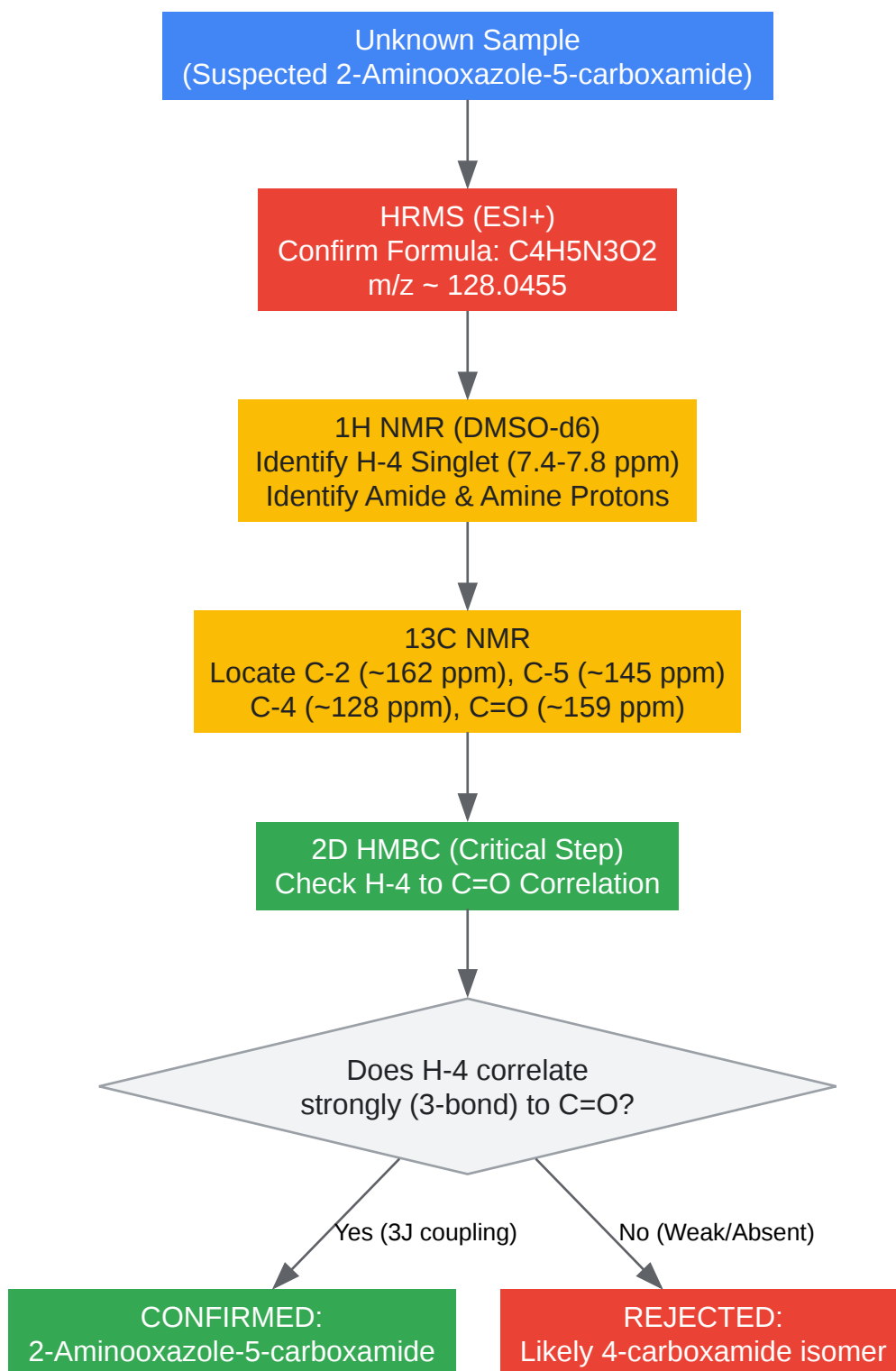
.^[1]

Determination:

- ¹⁵N NMR: The amino nitrogen typically appears around -300 ppm (relative to nitromethane), while the ring nitrogen is around -130 to -150 ppm. In the imino form, the exocyclic nitrogen shifts significantly downfield.^[1]
- Solvent Effect: In polar aprotic solvents like DMSO, the Amino form is generally the dominant tautomer due to aromatic stabilization.^[1]

Part 4: Elucidation Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure.

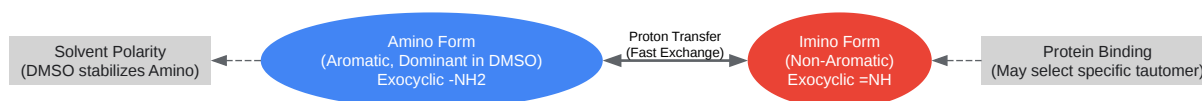


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Caption: Decision tree for the structural confirmation of **2-aminooxazole-5-carboxamide**, highlighting the critical role of HMBC in determining regiochemistry.

Part 5: Tautomeric Equilibrium Visualization

Understanding the active species in solution is vital for docking studies and binding affinity predictions.[1]



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Caption: The amino-imino tautomeric equilibrium. While the amino form predominates in solution, the imino form may be relevant in specific protein binding pockets.[1]

Part 6: Experimental Protocol (Standard Operating Procedure)

Sample Preparation

- Mass: Weigh approximately 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).

- Note: Avoid

as the compound likely has poor solubility and rapid proton exchange may broaden signals.

- Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (600 MHz Instrument)

- Temperature: 298 K (25°C).[1]
- ¹H NMR: 16 scans, 2s relaxation delay.

- ¹³C NMR: 1024 scans (due to low sensitivity of quaternary carbons), power-gated decoupling.
- HMBC: Optimized for long-range coupling constant

Hz.

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